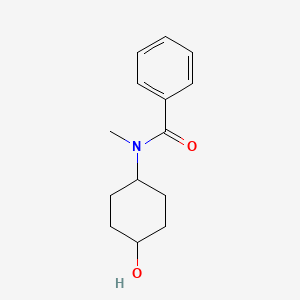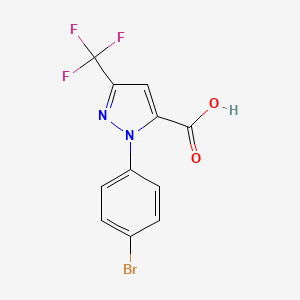![molecular formula C12H17NO B8008824 3-[(2,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008824.png)
3-[(2,5-Dimethylphenoxy)methyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dimethylphenoxy)methyl]azetidine is a chemical compound with the molecular formula C12H17NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a phenoxy group substituted with two methyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]azetidine typically involves the reaction of 2,5-dimethylphenol with an appropriate azetidine precursor. One common method includes the following steps:
Formation of the Phenoxy Intermediate: 2,5-Dimethylphenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the 2,5-dimethylphenoxy intermediate.
Azetidine Ring Formation: The phenoxy intermediate is then reacted with an azetidine precursor, such as azetidine-2-carboxylic acid or its derivatives, under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
3-[(2,5-Dimethylphenoxy)methyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted azetidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[(2,5-Dimethylphenoxy)methyl]azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The phenoxy group and azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
3-[(2,5-Dimethylphenoxy)methyl]azetidine can be compared with other similar compounds, such as:
3-[(3,5-Dimethylphenoxy)methyl]azetidine: Similar structure but with different methyl group positions, leading to different chemical and biological properties.
3-[(2,5-Dimethoxyphenyl)methyl]azetidine: Contains methoxy groups instead of methyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(2)12(5-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNNSYCRSTMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-Bromo-4-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B8008754.png)
![Propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester](/img/structure/B8008758.png)
![5-[(Pyridin-2-yl)amino]pentanoic acid](/img/structure/B8008773.png)







![3-[(4-Chloro-3-methylphenoxy)methyl]azetidine](/img/structure/B8008829.png)



